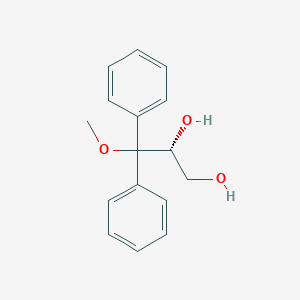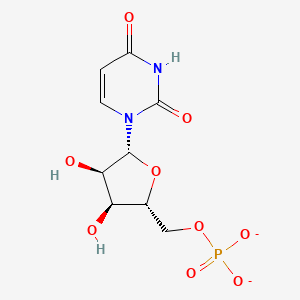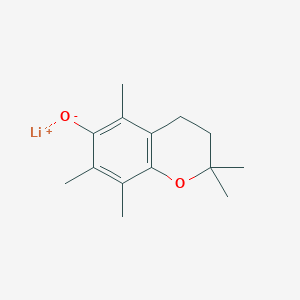
(R)-3-methoxy-3,3-diphenylpropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-methoxy-3,3-diphenylpropane-1,2-diol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methoxy group and two phenyl groups attached to a propane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methoxy-3,3-diphenylpropane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methanol.
Grignard Reaction: Benzaldehyde is reacted with phenylmagnesium bromide to form 1,1-diphenylethanol.
Methoxylation: The hydroxyl group of 1,1-diphenylethanol is then methoxylated using methanol in the presence of an acid catalyst.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-3-methoxy-3,3-diphenylpropane-1,2-diol may involve large-scale Grignard reactions followed by methoxylation and chiral resolution. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Oxidation: ®-3-methoxy-3,3-diphenylpropane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
®-3-methoxy-3,3-diphenylpropane-1,2-diol is used as a chiral building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes.
Medicine
Industry
In the industrial sector, ®-3-methoxy-3,3-diphenylpropane-1,2-diol is used in the production of specialty chemicals and materials with specific optical properties.
作用機序
The mechanism of action of ®-3-methoxy-3,3-diphenylpropane-1,2-diol involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s chiral nature allows for selective interactions with chiral biomolecules, enhancing its efficacy in various applications.
類似化合物との比較
Similar Compounds
(S)-3-methoxy-3,3-diphenylpropane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activities.
3,3-diphenylpropane-1,2-diol: Lacks the methoxy group, resulting in different reactivity and applications.
3-methoxy-3-phenylpropane-1,2-diol: Contains only one phenyl group, leading to different chemical and biological properties.
Uniqueness
®-3-methoxy-3,3-diphenylpropane-1,2-diol is unique due to its chiral center and the presence of both methoxy and phenyl groups
特性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
(2R)-3-methoxy-3,3-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c1-19-16(15(18)12-17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3/t15-/m1/s1 |
InChIキー |
KXVXRZKXOSZTNV-OAHLLOKOSA-N |
異性体SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](CO)O |
正規SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)




![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)

![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)



